mycoside G
Description
Mycoside G is a phenolic glycolipid (PGL) first identified in Mycobacterium marinum and M. balnei through column chromatography and infrared spectroscopy . Structurally, it consists of a glycosylated phthiocerol dimycocerosate core, similar to other mycobacterial glycolipids, but distinct in its glycosyl moiety. Mycoside G is taxonomically significant, as its presence in M. marinum and M. ulcerans underscores their phylogenetic relationship . Despite structural similarities to Mycosides A and B, Mycoside G lacks immunogenicity in rabbits, unlike other glycolipid fractions (e.g., G5) from M. marinum that exhibit species-specific antigenicity .
Propriétés
Numéro CAS |
117277-41-5 |
|---|---|
Formule moléculaire |
C12H16FNO |
Synonymes |
mycoside G |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Structural Characteristics
Mycoside G consists of a glycolipid core with a sugar moiety that differentiates it from other mycosides. Key features include:
-
Core structure : A phthiocerol dimycocerosate backbone, common in mycobacterial lipids .
-
Sugar moiety : A 6-deoxy-α-L-talosyl unit, which may undergo acetylation or methylation modifications .
-
Peptidolipid component : A tripeptide chain (D-Phe-D-allo-Thr-D-Ala) linked to the lipid core .
Comparative Structural Table
| Feature | Mycoside G | Mycosides A/B |
|---|---|---|
| Sugar moiety | 6-Deoxy-α-L-talose | 3-O-Methyl-α-L-rhamnose |
| Modifications | Acetylation at C2/C4 | Methylation at C3/C4 |
| Lipid backbone | Phthiocerol dimycocerosate | Phthiocerol dimycocerosate |
| Biological source | M. marinum, M. balnei | M. tuberculosis |
Hydrolysis Reactions
-
Glycosidic bond cleavage : Acidic or enzymatic hydrolysis releases the talose unit. Enzymes like α-L-talosidases selectively target the glycosidic linkage .
-
Ester bond cleavage : Alkaline hydrolysis (saponification) disrupts ester bonds in the lipid backbone, yielding free fatty acids and phthiocerol .
Acetylation and Methylation
-
Acetylation : Reacts with acetic anhydride to form 2-O-acetyl or 4-O-acetyl derivatives, altering solubility and antigenicity .
-
Methylation : Treatment with methyl iodide introduces methyl groups at hydroxyl positions, critical for serological specificity .
Oxidation Reactions
-
Periodate oxidation : Cleaves vicinal diols in the sugar moiety, confirming the presence of α-L-talose .
-
Ozonolysis : Targets unsaturated bonds in the lipid chain, aiding structural elucidation .
Key Synthetic Challenges
-
Stereochemical complexity : The α-L-talose unit requires asymmetric synthesis techniques, such as Sharpless dihydroxylation or enzymatic resolution .
-
Lipid assembly : Julia–Kocienski olefination and diimide reduction are employed to construct cyclopropane-containing mycocerosates .
Analytical Techniques
Biological and Immunochemical Relevance
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Mycoside G shares functional and structural features with other mycobacterial glycolipids, but key differences define its biological and taxonomic roles. Below is a comparative analysis:
Table 1: Comparative Analysis of Mycoside G and Related Glycolipids
Key Findings :
Structural Variations: Mycoside G differs from Mycoside B and PGL-tb in glycosylation patterns. Mycoside G features a 3-O-methyl-α-L-rhamnose group, whereas Mycoside B has a 2-O-methyl-β-rhamnose . PGL-tb contains a trisaccharide, enhancing its interaction with host cells . The lipid core (phthiocerol dimycocerosate) is conserved across these compounds but is unmodified in non-glycosylated forms .
Biological Roles: Immunogenicity: Unlike PGL-tb and Mycoside B, which modulate host immune responses, Mycoside G lacks immunogenicity, suggesting a structural or protective role instead . Pathogenicity: Mycoside B and PGL-tb are linked to virulence in M. tuberculosis and M. bovis, while Mycoside G’s role remains unclear, though it may aid in environmental adaptation of M. marinum .
Taxonomic Significance: Mycoside G’s exclusive presence in M. marinum, M. balnei, and M. ulcerans supports reclassification of these species as closely related . Mycoside B and PGL-tb serve as markers for M. bovis and M. tuberculosis, respectively, aiding in strain differentiation .
Q & A
Q. How can researchers characterize the structural properties of Mycoside G using spectroscopic methods?
To elucidate the molecular structure of Mycoside G, employ a combination of nuclear magnetic resonance (NMR) for carbon/hydrogen backbone analysis and mass spectrometry (MS) for molecular weight determination. Prioritize 2D NMR techniques (e.g., COSY, HSQC) to resolve complex glycosidic linkages and acyl groups. Cross-validate findings with X-ray crystallography if crystalline forms are obtainable .
Q. What experimental design is recommended for assessing Mycoside G’s antimicrobial activity in vitro?
Use a biphasic approach :
- Screening phase : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive, Gram-negative, and mycobacterial strains. Include positive (e.g., rifampicin) and negative controls.
- Validation phase : Replicate findings in independent labs to rule out batch-specific variability. Address confounding factors like solvent interference (e.g., DMSO cytotoxicity) by including solvent-only controls .
Q. What statistical methods are appropriate for analyzing dose-response relationships in Mycoside G bioactivity studies?
Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50/EC50 values. Use tools like GraphPad Prism or R’s drc package. For reproducibility, report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Compare results with published data to identify outliers or methodological discrepancies .
Advanced Research Questions
Q. How can researchers resolve contradictions in Mycoside G’s reported bioactivity across studies?
Conduct a systematic review with meta-analysis:
- Data harmonization : Normalize variables (e.g., bacterial strain ATCC numbers, incubation time).
- Subgroup analysis : Stratify data by experimental conditions (e.g., aerobic vs. anaerobic cultures).
- Bias assessment : Use tools like ROBINS-I to evaluate study quality. If heterogeneity persists, perform in vitro replication under standardized protocols .
Q. What strategies optimize Mycoside G’s synthetic or biosynthetic production for mechanistic studies?
For biosynthesis:
- Strain engineering : Use CRISPR-Cas9 to overexpress putative gene clusters in native hosts (e.g., Mycobacterium spp.).
- Fermentation optimization : Test carbon/nitrogen ratios and oxygen levels via response surface methodology (RSM).
For chemical synthesis: - Employ retrosynthetic analysis to identify feasible routes, prioritizing modular glycosylation strategies .
Q. How should researchers integrate multi-omics data to explore Mycoside G’s mode of action?
Adopt a multi-layered approach :
- Transcriptomics : Identify differentially expressed genes in treated vs. untreated bacteria (RNA-seq).
- Proteomics : Use LC-MS/MS to detect protein abundance changes, focusing on cell wall biosynthesis pathways.
- Metabolomics : Map metabolic flux alterations via GC-MS or NMR.
Integrate datasets using tools like Cytoscape for network analysis, and validate hypotheses with targeted gene knockouts .
Methodological and Literature Review Questions
Q. What search strategies ensure comprehensive retrieval of Mycoside G literature in Google Scholar?
- Use Boolean operators :
("Mycoside G" OR "Glycopeptide G") AND ("biosynthesis" OR "bioactivity"). - Limit searches by year (e.g.,
2015–2025) and exclude non-peer-reviewed sources with-review -patent. - Track citations via Google Scholar Alerts and cross-reference with PubMed/Scopus to mitigate coverage gaps .
Q. How should researchers address ethical considerations when using Mycoside G in human cell line studies?
- Protocol compliance : Adhere to institutional review board (IRB) guidelines for biosafety (e.g., BSL-2 for aerosol-prone procedures).
- Data transparency : Disclose cell line authentication (e.g., STR profiling) and contamination checks (e.g., mycoplasma testing) in publications .
Data Management and Reproducibility
Q. What practices enhance the reproducibility of Mycoside G’s chromatographic purification?
- Documentation : Record HPLC parameters (column type, gradient, flow rate) in detail.
- Open data : Deposit raw chromatograms in repositories like Zenodo.
- Collaborative validation : Share protocols with independent labs via protocols.io .
Q. How can researchers curate conflicting spectral data (NMR/MS) for Mycoside G in public databases?
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
